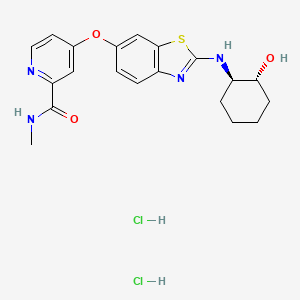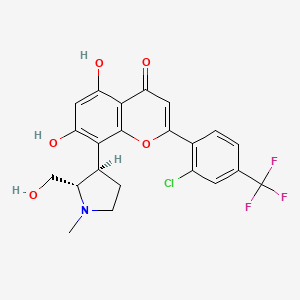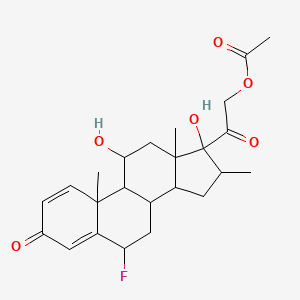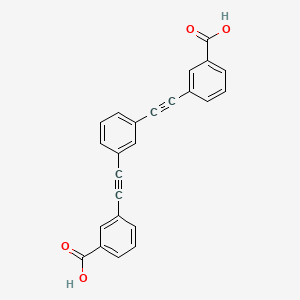
Sotuletinib dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib (dihydrochloride) involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of Sotuletinib (dihydrochloride) would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and efficiency, adhering to stringent regulatory standards for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions: Sotuletinib (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Sotuletinib (dihydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of colony-stimulating factor 1 receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating macrophage activity and its potential therapeutic effects in diseases like ALS.
Medicine: Explored as a potential treatment for ALS and other conditions involving abnormal macrophage activity.
Industry: Utilized in research and development for new therapeutic agents targeting colony-stimulating factor 1 receptor
作用機序
Sotuletinib (dihydrochloride) exerts its effects by inhibiting the colony-stimulating factor 1 receptor, a transmembrane receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in macrophage survival, proliferation, and differentiation. By blocking these pathways, Sotuletinib (dihydrochloride) can reduce tumor-associated macrophage activity and potentially slow down tumor progression .
類似化合物との比較
Pexidartinib (PLX3397): Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.
Imatinib: A tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness: Sotuletinib (dihydrochloride) is unique due to its high selectivity and potency as a colony-stimulating factor 1 receptor inhibitor. It also has the ability to penetrate the blood-brain barrier, making it particularly useful for treating neurological conditions like ALS .
特性
CAS番号 |
2222138-40-9 |
|---|---|
分子式 |
C20H24Cl2N4O3S |
分子量 |
471.4 g/mol |
IUPAC名 |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1 |
InChIキー |
ZIHWHYXECXSBNA-LVVRIOTCSA-N |
異性体SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl |
正規SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)


![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)


